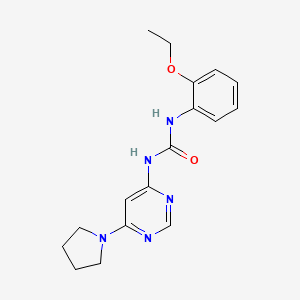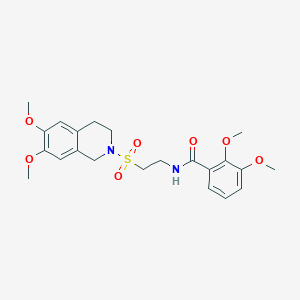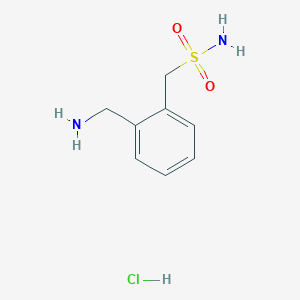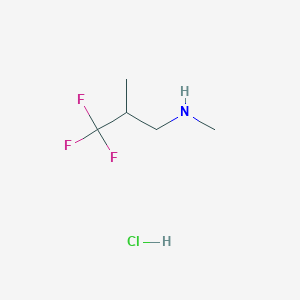![molecular formula C21H17Cl2N5O2S B2984312 N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-45-9](/img/structure/B2984312.png)
N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2S and its molecular weight is 474.36. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
Triazole compounds are widely recognized for their antifungal properties. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cell membrane formation and function, leading to the death of fungal cells .
Anticancer Applications
Triazoles also exhibit anticancer activities. They can inhibit DNA replication in cancer cells by targeting enzymes like DNA polymerase or blocking other cellular pathways that are crucial for cancer cell proliferation .
Antibacterial Applications
The antibacterial properties of triazoles are attributed to their ability to interfere with bacterial DNA synthesis or other critical processes within bacterial cells, making them potential candidates for treating bacterial infections .
Antiviral Applications
In the realm of antiviral therapy, triazoles act as DNA polymerase inhibitors, preventing viral replication and spread within the host organism .
Anti-inflammatory and Analgesic Applications
Triazoles can block cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. This action gives them anti-inflammatory and analgesic (pain-relieving) properties .
Anticonvulsant Applications
Some triazole compounds have been found to possess anticonvulsant effects by blocking sodium channels in neurons, which can help in managing seizure disorders .
Antitubercular Applications
Triazoles have shown promise in treating tuberculosis by inhibiting DNA-dependent RNA polymerase in Mycobacterium tuberculosis, the bacterium responsible for the disease .
Antidiabetic Applications
There is evidence that triazole compounds can exhibit antidiabetic effects, possibly by influencing insulin signaling pathways or other metabolic processes related to diabetes management .
These applications highlight the versatility and potential of triazole compounds in various fields of medicinal chemistry. While this information does not directly pertain to your specific compound, it provides a broad overview of where research might be directed or what properties might be expected based on the presence of a triazole moiety within its structure.
A review on ‘Triazoles’: their chemistry, synthesis … Recent Researches in Triazole Compounds as Medicinal Drugs Recent Advancements and Biological Activities of Triazole … - Springer 1,2,3-triazole derivatives as antiviral agents - Springer
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5O2S/c1-30-18-9-8-14(22)12-17(18)24-19(29)13-31-21-26-25-20(15-6-2-3-7-16(15)23)28(21)27-10-4-5-11-27/h2-12H,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFBVEDLUVITOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)





![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)

![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2984250.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
![(Z)-3-allyl-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2984252.png)